1-(4-Chlorophenyl)ethane-1,2-diamine
Overview
Description
“1-(4-Chlorophenyl)ethane-1,2-diamine” is an organic compound . It is a white or pale yellow solid .
Synthesis Analysis
The compound can be synthesized by condensation of 4-chloroacetophenone with ethylenediamine in methanol in the presence of H2SO4 as a catalyst .Molecular Structure Analysis
The structure of “this compound” was elucidated by spectroscopic (1H-NMR, 13C-NMR, IR and MS) and elemental analyses, and also confirmed by XRD .Chemical Reactions Analysis
The compound was used to prepare metal complexes 1-2 with Pb+2 and Cd+2, respectively . The structures of the complexes were elucidated by IR, MS, and elemental analyses . On the basis of electronic spectra and magnetic moment data, octahedral geometry was proposed for the synthesized complexes 1-2 .Scientific Research Applications
Synthesis and Characterization of Complexes
Copper(I) Complexes : 1-(4-Chlorophenyl)ethane-1,2-diamine has been used in synthesizing copper(I) complexes. These complexes exhibit quasireversible redox behavior, indicating potential applications in electrochemistry and materials science (Dehghanpour, Khalaj, & Mahmoudi, 2009).
Rhenium(I) Complexes : Similarly, the compound has been integral in the formation of rhenium(I) complexes. These complexes have been characterized for their electrochemical and spectroscopic properties, suggesting relevance in photochemistry and sensor development (Dehghanpour, Lipkowski, Mahmoudi, & Khalaj, 2010).
Structural and Molecular Studies
Hydrogen-Bonded Frameworks : The compound forms distinct hydrogen-bonded chains and frameworks in certain conditions. These structures are significant for understanding molecular interactions and could be relevant in crystal engineering and design (Zhang, Qin, Wang, & Qu, 2007).
Molecular Interactions : Investigations into the molecular structure and interactions of this compound with other elements or compounds can provide insights into the nature of chemical bonds and molecular geometry, aiding in the development of new materials (Aslam et al., 2021).
Applications in Spectroscopy and Analysis
Spectroscopic Properties : The compound's complexes have been studied for their UV-Vis, IR, and NMR spectroscopic properties. These findings are useful in analytical chemistry for identifying and quantifying substances (Morgan et al., 1991).
Diamine Substance Analysis in Food Chemistry : The compound's derivatives have been used in developing methods for detecting diamine substances in food products, showcasing its utility in food safety and quality control (Liu et al., 2017).
Properties
IUPAC Name |
1-(4-chlorophenyl)ethane-1,2-diamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN2/c9-7-3-1-6(2-4-7)8(11)5-10/h1-4,8H,5,10-11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYQPAVDDRLNLKW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CN)N)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60633272 | |
Record name | 1-(4-Chlorophenyl)ethane-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60633272 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69810-94-2 | |
Record name | 1-(4-Chlorophenyl)ethane-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60633272 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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